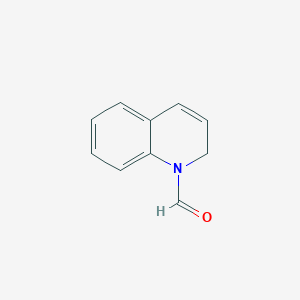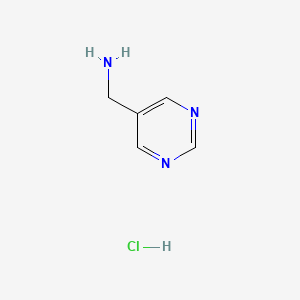
Pyrimidin-5-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it a fundamental building block in biological systems . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylmethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with methanamine under controlled conditions. One common method includes the use of a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil, followed by further reactions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These methods include the use of metal-free conditions and mild reaction environments to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrimidin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antiviral, and antimicrobial agents
Wirkmechanismus
The mechanism of action of pyrimidin-5-ylmethanamine hydrochloride involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can integrate into nucleic acids, affecting DNA and RNA synthesis. This integration can disrupt normal cellular processes, leading to potential therapeutic effects, such as inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrimidin-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also used in the synthesis of heterocyclic scaffolds and have applications in medicinal chemistry.
1,2,4-Triazole Derivatives: These compounds are known for their biological activities and are used in the development of pharmaceuticals.
Uniqueness: this compound is unique due to its specific structure and the presence of the pyrimidine ring, which is a critical component of nucleic acids. This uniqueness allows it to interact with biological systems in ways that other compounds may not, making it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C5H8ClN3 |
|---|---|
Molekulargewicht |
145.59 g/mol |
IUPAC-Name |
pyrimidin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H |
InChI-Schlüssel |
DPFXWPRNKRJQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


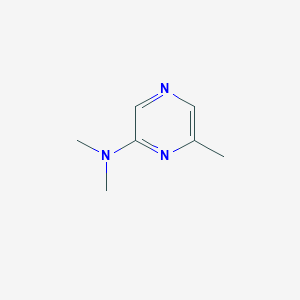

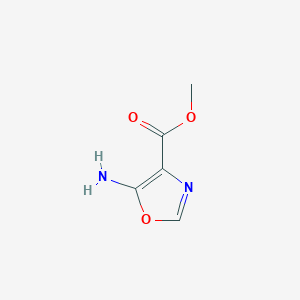

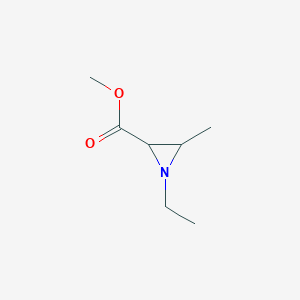
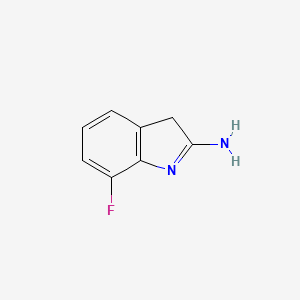




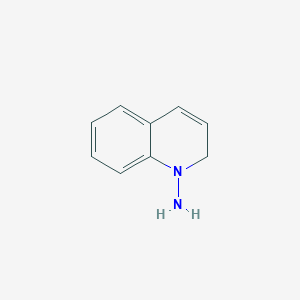
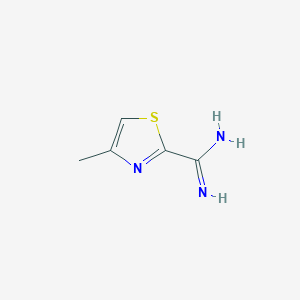
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
